molecular formula C5H4FIN2 B8268548 5-Fluoro-6-iodopyridin-2-amine

5-Fluoro-6-iodopyridin-2-amine

Cat. No.: B8268548
M. Wt: 238.00 g/mol
InChI Key: GULTWJNBQGFYMF-UHFFFAOYSA-N
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Description

5-Fluoro-6-iodopyridin-2-amine: is an organic compound with the molecular formula C5H4FIN2 It is a derivative of pyridine, where the hydrogen atoms at positions 5 and 6 are substituted with fluorine and iodine atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-6-iodopyridin-2-amine typically involves the halogenation of pyridine derivatives. One common method is the direct iodination of 5-fluoropyridin-2-amine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available pyridine derivatives. The process includes halogenation, purification, and crystallization steps to obtain the desired product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-6-iodopyridin-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: The fluorine and iodine substituents can be reduced under specific conditions to yield different products.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

    Substitution Reactions: Formation of 5-fluoro-6-substituted pyridin-2-amines.

    Oxidation Reactions: Formation of N-oxides or other oxidized derivatives.

    Reduction Reactions: Formation of dehalogenated pyridine derivatives.

Scientific Research Applications

Chemistry: 5-Fluoro-6-iodopyridin-2-amine is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various fluorinated and iodinated compounds, which are valuable in organic synthesis and medicinal chemistry.

Biology: In biological research, this compound is used to study the effects of halogenated pyridine derivatives on biological systems. It can be used as a probe to investigate enzyme-substrate interactions and receptor binding studies.

Medicine: The compound has potential applications in drug discovery and development. Its unique halogenation pattern makes it a candidate for the design of new pharmaceuticals with improved pharmacokinetic and pharmacodynamic properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is employed in the synthesis of agrochemicals, dyes, and polymers with specific properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-6-iodopyridin-2-amine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The presence of fluorine and iodine atoms can influence the compound’s binding affinity and specificity towards these targets. The electron-withdrawing nature of fluorine and the bulky iodine atom can modulate the compound’s reactivity and stability, affecting its biological activity.

Comparison with Similar Compounds

    5-Fluoro-2-aminopyridine: Lacks the iodine substituent, resulting in different chemical and biological properties.

    6-Iodo-2-aminopyridine: Lacks the fluorine substituent, leading to variations in reactivity and applications.

    5-Chloro-6-iodopyridin-2-amine: Substitution of fluorine with chlorine alters the compound’s electronic properties and reactivity.

Uniqueness: 5-Fluoro-6-iodopyridin-2-amine is unique due to the simultaneous presence of both fluorine and iodine atoms on the pyridine ring. This dual halogenation imparts distinct electronic and steric effects, making the compound valuable for specific synthetic and research applications.

Properties

IUPAC Name

5-fluoro-6-iodopyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FIN2/c6-3-1-2-4(8)9-5(3)7/h1-2H,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULTWJNBQGFYMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1F)I)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4FIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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